molecular formula C3H3N3 B1281966 3-Azidoprop-1-yne CAS No. 14989-89-0

3-Azidoprop-1-yne

Cat. No.: B1281966
CAS No.: 14989-89-0
M. Wt: 81.08 g/mol
InChI Key: KNKSFTKZKDBSMH-UHFFFAOYSA-N
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Description

3-Azidoprop-1-yne: is an organic compound with the molecular formula C₃H₃N₃ . . This compound is characterized by the presence of an azide group (-N₃) attached to a propyne backbone. It is a versatile intermediate used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Azidoprop-1-yne can be synthesized through several methods. One common route involves the reaction of 3-bromopropyne with sodium azide in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azide group.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are crucial due to the potentially explosive nature of azides.

Mechanism of Action

The mechanism of action of 3-azidoprop-1-yne primarily involves its participation in cycloaddition reactions. In the CuAAC reaction, the azide group reacts with an alkyne in the presence of a copper(I) catalyst to form a 1,2,3-triazole ring . This reaction is highly efficient and proceeds under mild conditions, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its azide functionality, which allows it to participate in a wide range of cycloaddition and substitution reactions. This versatility makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

IUPAC Name

3-azidoprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3/c1-2-3-5-6-4/h1H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKSFTKZKDBSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536967
Record name 3-Azidoprop-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14989-89-0
Record name 3-Azidoprop-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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